![molecular formula C10H18O3 B14247843 Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- CAS No. 401910-15-4](/img/structure/B14247843.png)
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[410]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- is a complex organic compound with the molecular formula C10H18O3 This compound is characterized by a bicyclic structure with a hydroperoxy group and three methyl groups attached to the heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- typically involves multiple steps. One common method includes the oxidation of Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl- using hydrogen peroxide in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated systems can further optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the hydroperoxy group to hydroxyl or other functional groups.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions include various oxygenated derivatives, alcohols, and substituted bicyclic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroperoxy group can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can modulate various biochemical pathways. These interactions can result in changes in cellular functions and have potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.1.0]heptan-3-ol, 4,7,7-trimethyl-: Lacks the hydroperoxy group but shares the bicyclic structure and methyl groups.
Bicyclo[4.1.0]heptan-3-one, 4,7,7-trimethyl-: Contains a ketone group instead of the hydroperoxy group.
Bicyclo[4.1.0]hept-4-en-3-ol, 4,7,7-trimethyl-: Features a double bond in the heptane ring.
Uniqueness
The presence of the hydroperoxy group in Bicyclo[4.1.0]heptan-3-ol, 4-hydroperoxy-4,7,7-trimethyl- imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds. This functional group allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
401910-15-4 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-hydroperoxy-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C10H18O3/c1-9(2)6-4-8(11)10(3,13-12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3 |
InChI Key |
CZOAFBFJCHQNCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1CC(C(C2)O)(C)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-f][2,1]benzoxazole](/img/structure/B14247763.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 3,5-diethynylbenzoate](/img/structure/B14247765.png)
![Dimethyl pyrrolo[1,2-a]quinoxaline-2,3-dicarboxylate](/img/structure/B14247767.png)
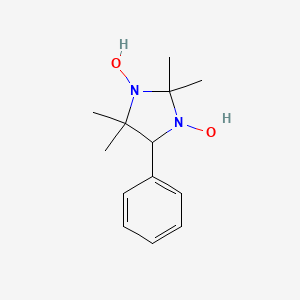

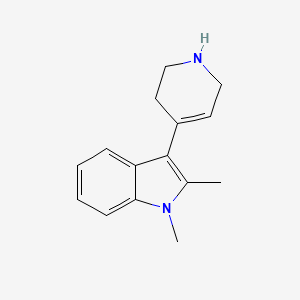
![1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-](/img/structure/B14247797.png)
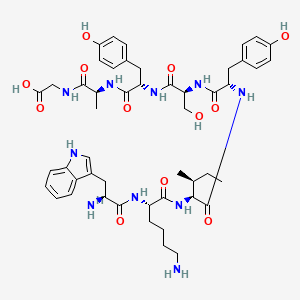
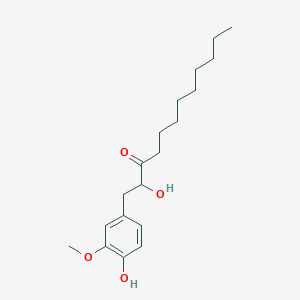
![2-Propyn-1-ol, 1-[bis(2-phenylethyl)phosphinyl]-3-(trimethylsilyl)-](/img/structure/B14247830.png)


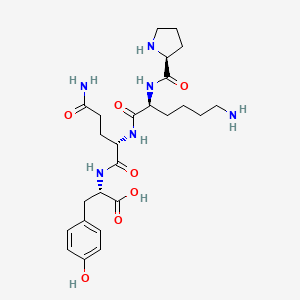
![1-Diazonio-3-methyl-3-[(E)-phenyldiazenyl]but-1-en-2-olate](/img/structure/B14247848.png)
